molecular formula C15H13F3 B14117011 1-(Trifluoromethyl)-4-(p-tolylmethyl)benzene

1-(Trifluoromethyl)-4-(p-tolylmethyl)benzene

Cat. No.: B14117011
M. Wt: 250.26 g/mol
InChI Key: VDMLQMQIDOTWNB-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-4-(p-tolylmethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a p-tolylmethyl group attached to a benzene ring The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)-4-(p-tolylmethyl)benzene typically involves the introduction of the trifluoromethyl group and the p-tolylmethyl group onto a benzene ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a catalyst. The reaction conditions often require the use of a base and a solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts can be optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-4-(p-tolylmethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(Trifluoromethyl)-4-(p-tolylmethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-4-(p-tolylmethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions and improving metabolic stability. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: Similar in structure but lacks the p-tolylmethyl group.

    p-Tolylmethylbenzene: Similar in structure but lacks the trifluoromethyl group.

    Trifluoromethylphenyl sulfone: Contains a trifluoromethyl group but has different functional groups attached to the benzene ring.

Uniqueness

1-(Trifluoromethyl)-4-(p-tolylmethyl)benzene is unique due to the combination of both trifluoromethyl and p-tolylmethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H13F3

Molecular Weight

250.26 g/mol

IUPAC Name

1-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]benzene

InChI

InChI=1S/C15H13F3/c1-11-2-4-12(5-3-11)10-13-6-8-14(9-7-13)15(16,17)18/h2-9H,10H2,1H3

InChI Key

VDMLQMQIDOTWNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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